molecular formula C8H15BrO B8502926 8-Bromooctanal

8-Bromooctanal

Cat. No. B8502926
M. Wt: 207.11 g/mol
InChI Key: DETKMHVWNMOSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06838576B1

Procedure details

In a 250 mL round bottom flask, 8-bromooctan-1-ol (4.0 g, 19.1 mmol) (available from Sigma-Aldrich Canada) was dissolved in CH2Cl2 (40 mL) at room temperature. 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO) (24.6 mg, 0.16 mmol) (available from Sigma-Aldrich Canada) was added to produce a red-coloured solution. A premix of NaOCl (5.25%, 36.7 g, 25.9 mmol) and saturated NaHCO3 (25.9 mL) was added. The reaction mixture was vigorously stirred for 45 min. at room temperature. The progress of the conversion was monitored by gas chromatography-mass spectrometry (GC-MS) (Varian Saturn 2000 GC-MS). Additional NaOCl was added until complete conversion was obtained. Saturated Na2SO3 (20 mL) was added. The aqueous phase was separated and extracted with CH2Cl2 (2×20 mL). The resulting organic phase was washed with water (20 mL), and dried (Na2SO4). Evaporation of the solvent from the organic phase yielded the 8-bromooctan-1-al as an orange liquid (3.82 g, 96%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
36.7 g
Type
reactant
Reaction Step Two
Quantity
25.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[O-]Cl.[Na+].C([O-])(O)=O.[Na+].[O-]S([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[O:10] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrCCCCCCCCO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
36.7 g
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
25.9 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred for 45 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO) (24.6 mg, 0.16 mmol) (available from Sigma-Aldrich Canada) was added
CUSTOM
Type
CUSTOM
Details
to produce a red-coloured solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×20 mL)
WASH
Type
WASH
Details
The resulting organic phase was washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent from the organic phase

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrCCCCCCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.